2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis of peptides, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily protective, ensuring that the amino group remains intact until the desired point in the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By protecting the amino group, it allows for the precise construction of peptides, which can then be used to study various cellular processes. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of specific peptides that interact with cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection of the amino group in peptide synthesis. The Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during the stepwise construction of peptides, allowing for the selective addition of amino acids. The compound does not directly inhibit or activate enzymes but rather serves as a protective agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are stable over time, provided it is stored under appropriate conditions. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term experiments. Its protective effects are temporary and are removed at the final stage of peptide synthesis through a deprotection step .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At appropriate dosages, it effectively protects the amino group during peptide synthesis without causing adverse effects. At high doses, there may be potential toxicity or adverse effects, although specific studies on this aspect are limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The compound itself is not metabolized but is rather used as a tool in the synthesis process .
Transport and Distribution
Within cells, this compound is transported and distributed primarily to the sites of peptide synthesis. It interacts with transporters and binding proteins that facilitate its localization to the ribosomes, where peptide synthesis occurs .
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosomes, where it exerts its protective effects during peptide synthesis. The compound does not have specific targeting signals but is directed to the ribosomes through its interactions with transporters and binding proteins .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHCZJHUIDEERF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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